molecular formula C19H22N2O2 B267089 N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide

N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B267089
M. Wt: 310.4 g/mol
InChI Key: OJPKSFPUDCDVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide, also known as GW 501516 or Cardarine, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community due to its potential applications in a variety of fields. This compound was initially developed to treat metabolic and cardiovascular diseases, but its use has expanded to include research in areas such as cancer, muscle wasting, and performance enhancement.

Mechanism of Action

N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of this pathway leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve endurance and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516 have been extensively studied in animal models and human trials. In animal studies, it has been shown to increase endurance and reduce fat mass, while also improving insulin sensitivity and lipid metabolism. In human trials, it has been found to improve exercise performance and increase muscle mass, while also reducing body fat and improving lipid profiles.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516 in lab experiments is its high potency and specificity for the PPARδ pathway, which allows for precise targeting of metabolic and cardiovascular pathways. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research on N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516, including:
- Further investigation of its anti-cancer properties and potential use in cancer therapy
- Exploration of its effects on mitochondrial function and oxidative stress
- Examination of its potential use in treating metabolic disorders such as diabetes and obesity
- Investigation of its effects on cognitive function and neurodegenerative diseases.
Conclusion
N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide, or N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516, is a promising compound with potential applications in a variety of fields. Its mechanism of action and physiological effects have been extensively studied, and there are several potential future directions for research. However, caution must be exercised in its use due to the potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516 involves several steps, including the condensation of 3-phenylpropanoic acid with isopropylamine to form N-isopropyl-3-phenylpropanamide, followed by the reaction with 4-chloro-3-nitrobenzoic acid to yield the nitrobenzamide intermediate. Reduction of the nitro group with palladium on carbon and hydrogen gas produces the final product, N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide.

Scientific Research Applications

N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide 501516 has been extensively studied for its potential applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have anti-inflammatory properties that may be useful in treating inflammatory diseases such as arthritis and colitis.

properties

Product Name

N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3-phenylpropanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-14(2)20-19(23)16-9-6-10-17(13-16)21-18(22)12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

OJPKSFPUDCDVIF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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